molecular formula C20H17BrN4O2 B11017350 N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide

Cat. No.: B11017350
M. Wt: 425.3 g/mol
InChI Key: PMLVDXDNLVHBED-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Bromination of Indole: The indole nucleus is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the indole ring.

    Alkylation: The brominated indole is then alkylated with an appropriate alkylating agent to introduce the ethyl group at the 2-position.

    Acylation: The resulting intermediate is acylated with a phthalazinone derivative to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, alkoxides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can modulate various biological processes. The compound may exert its effects by:

    Binding to Receptors: The indole moiety can interact with receptors such as serotonin receptors, leading to modulation of neurotransmitter activity.

    Inhibiting Enzymes: The compound may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.

    Modulating Signaling Pathways: It can influence signaling pathways involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide can be compared with other similar compounds, such as:

    Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.

    5-bromoindole: A simpler indole derivative with a bromine atom at the 5-position, used as a precursor in various syntheses.

    Phthalazinone derivatives: Compounds with similar phthalazinone moiety, used in medicinal chemistry for their biological activities.

The uniqueness of this compound lies in its combined indole and phthalazinone structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H17BrN4O2

Molecular Weight

425.3 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]-2-(1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C20H17BrN4O2/c21-16-5-6-18-14(11-16)7-9-24(18)10-8-22-19(26)13-25-20(27)17-4-2-1-3-15(17)12-23-25/h1-7,9,11-12H,8,10,13H2,(H,22,26)

InChI Key

PMLVDXDNLVHBED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCCN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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